N-(4-Nitrophenyl)propionamide

Descripción general

Descripción

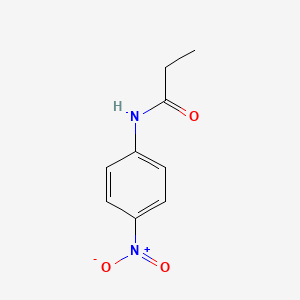

N-(4-Nitrophenyl)propionamide is an organic compound characterized by the presence of a nitrophenyl group attached to a propionamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)propionamide typically involves the reaction of 4-nitroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of 4-nitroaniline to form the desired product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, automated temperature control systems, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Nitrophenyl)propionamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products:

Reduction: 4-Aminophenylpropionamide.

Substitution: Various substituted phenylpropionamides depending on the nucleophile used.

Hydrolysis: 4-Nitrobenzoic acid and propionamide.

Aplicaciones Científicas De Investigación

N-(4-Nitrophenyl)propionamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(4-Nitrophenyl)propionamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

N-(4-Nitrophenyl)acetamide: Similar structure but with an acetyl group instead of a propionyl group.

N-(4-Nitrophenyl)benzamide: Contains a benzoyl group instead of a propionyl group.

N-(4-Nitrophenyl)methanamide: Features a formyl group instead of a propionyl group.

Uniqueness: N-(4-Nitrophenyl)propionamide is unique due to its specific propionamide moiety, which imparts distinct chemical and physical properties compared to its analogs

Actividad Biológica

N-(4-Nitrophenyl)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the nitro group (-NO₂) on the phenyl ring significantly influences its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research suggests that the compound may inhibit certain enzymes or interact with cellular receptors, which triggers a cascade of biochemical events. For instance, it has been shown to affect the activity of human N-formyl peptide receptors (FPRs), which are involved in inflammatory responses .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. For example, a derivative synthesized from this compound showed substantial activity against various bacterial strains, with some compounds achieving over 70% inhibition against specific pathogens .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been explored for its antiviral potential. A series of related compounds were evaluated for their inhibitory effects on HIV-1 reverse transcriptase (RT), with some derivatives showing promising results in inhibiting viral replication .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated several derivatives of this compound for their antibacterial activity. Compound 10 was identified as the most potent against all tested strains, showcasing the potential for developing new antibiotics based on this scaffold .

- HIV-1 Inhibition : Another research effort focused on synthesizing novel substituted propionamides derived from this compound. One compound demonstrated an IC50 value of 1.31 µM against HIV-1 RT, indicating significant antiviral activity .

- Inflammatory Response Modulation : Research into FPRs revealed that certain enantiomers of compounds related to this compound preferentially activated intracellular calcium flux in FPR2-transfected cells. This suggests a role in modulating inflammatory responses, which could be beneficial in therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Nitrophenyl)propionamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nitro reduction or amidation. For example, nitroaniline derivatives can react with propionic anhydride under reflux in anhydrous conditions. Optimization includes varying solvents (e.g., dichloromethane vs. DMF), temperature (80–120°C), and catalysts (e.g., H₂SO₄ or pyridine). Monitoring via TLC or HPLC ensures reaction completion .

- Key Data : Reaction yields (70–85%) depend on nitro group positioning and steric effects. Crystallographic data (monoclinic system, lattice parameters) confirm structural purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., nitrophenyl protons at δ 7.5–8.2 ppm, propionamide CH₃ at δ 1.2 ppm).

- XRD : Monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 14.86 Å, b = 5.24 Å) validate 3D packing .

- IR : Confirms amide C=O (1650–1680 cm⁻¹) and nitro NO₂ (1520 cm⁻¹) stretching .

Q. How is the preliminary bioactivity of this compound evaluated in antimicrobial and anticancer assays?

- Methodology :

- Antimicrobial : Disk diffusion assays against E. coli and S. aureus with MIC values (e.g., 25–50 µg/mL).

- Anticancer : MTT assays on cancer cell lines (e.g., hepatocarcinoma HepG2, leukemia K562) at 48–72 hr incubations. IC₅₀ values (10–30 µM) correlate with nitro group positioning .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, substituents) influence the compound’s bioactivity?

- Methodology :

- SAR Studies : Compare 3-nitro vs. 4-nitro isomers. 4-Nitrophenyl derivatives show enhanced anticancer activity due to improved electron-withdrawing effects and membrane permeability.

- Substituent Effects : Fluorine or methoxy groups at para-positions alter metabolic stability (e.g., t₁/₂ increases by 40% with fluorine) .

- Data Contradictions : While 3-nitro analogs exhibit stronger antimicrobial activity, 4-nitro derivatives dominate in anticancer profiles. Molecular docking explains this via differential binding to tyrosine kinases .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Dose-Response Curves : Validate IC₅₀ consistency using multiple assays (e.g., MTT, clonogenic).

- Target Validation : siRNA knockdown of suspected targets (e.g., COX-2, topoisomerase II) confirms mechanistic pathways.

- Meta-Analysis : Cross-reference data from PubChem, GSRS, and crystallographic databases to isolate confounding variables (e.g., impurity levels >95%) .

Q. How does this compound interact with biological targets at the molecular level?

- Methodology :

- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) or DNA gyrase using AutoDock Vina. Nitro groups form hydrogen bonds with Arg120 (COX-2) or Gly85 (gyrase).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd = 2–5 µM) .

- Advanced Techniques : Cryo-EM or X-ray crystallography of ligand-protein complexes reveals allosteric modulation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate at pH 1–13 (37°C, 14 days). HPLC monitors degradation products (e.g., nitrophenol via hydrolysis).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180–200°C confirms thermal stability for storage .

Propiedades

IUPAC Name |

N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHRFANWCYGWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197546 | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-93-5 | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.